molecular formula C15H12O2 B156329 3-Hydroxy-1,3-diphenyl-propenone CAS No. 1704-15-0

3-Hydroxy-1,3-diphenyl-propenone

Cat. No. B156329
CAS RN: 1704-15-0
M. Wt: 224.25 g/mol
InChI Key: RZCYUOWKJNUVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1,3-diphenyl-propenone, also known as chalcone, is a naturally occurring chemical compound that belongs to the flavonoid family. It is a yellow crystalline solid with a molecular weight of 226.25 g/mol. Chalcone is widely known for its various biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-1,3-diphenyl-propenone is complex and involves multiple molecular targets. Chalcone has been reported to modulate various signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT, which are involved in cell survival, proliferation, and inflammation. Chalcone has also been shown to inhibit the activity of enzymes, such as COX-2, MMPs, and topoisomerase, which are involved in cancer progression and metastasis. Chalcone has been reported to induce apoptosis by activating caspase-dependent and -independent pathways, which leads to DNA damage, mitochondrial dysfunction, and cell death.

Biochemical And Physiological Effects

Chalcone exhibits various biochemical and physiological effects, depending on the concentration, duration, and cell type. Chalcone has been reported to increase the expression of antioxidant enzymes, such as SOD, CAT, and GPx, which scavenge free radicals and protect cells from oxidative damage. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Chalcone has been demonstrated to improve glucose uptake and insulin sensitivity in adipocytes, which may benefit patients with diabetes. Chalcone has been reported to reduce the levels of LDL cholesterol and triglycerides in animal models, which may help prevent cardiovascular diseases.

Advantages And Limitations For Lab Experiments

Chalcone has several advantages for laboratory experiments, including its low cost, easy availability, and diverse biological activities. Chalcone can be easily synthesized by the Claisen-Schmidt condensation reaction, and its purity can be confirmed by various analytical techniques, such as NMR, IR, and MS. Chalcone can be used as a lead compound for the development of novel drugs with improved pharmacological properties. However, 3-Hydroxy-1,3-diphenyl-propenone also has some limitations for laboratory experiments, such as its low solubility in water, which may affect its bioavailability and toxicity. Chalcone may also exhibit different biological activities depending on the cell type, which may complicate its interpretation and translation to clinical applications.

Future Directions

Chalcone has several potential future directions for scientific research, including the following:
1. Development of 3-Hydroxy-1,3-diphenyl-propenone-based drugs for cancer therapy, which may overcome the limitations of current chemotherapeutic agents, such as drug resistance and toxicity.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of 3-Hydroxy-1,3-diphenyl-propenone, which may lead to the discovery of novel targets for the treatment of inflammatory diseases.
3. Evaluation of the safety and efficacy of 3-Hydroxy-1,3-diphenyl-propenone in clinical trials, which may provide evidence-based information for its clinical applications.
4. Synthesis of 3-Hydroxy-1,3-diphenyl-propenone derivatives with improved pharmacological properties, such as solubility, stability, and selectivity, which may enhance their therapeutic potential.
5. Study of the synergistic effects of 3-Hydroxy-1,3-diphenyl-propenone with other natural compounds, such as curcumin, resveratrol, and quercetin, which may enhance their biological activities and reduce their toxicity.
Conclusion:
In conclusion, 3-Hydroxy-1,3-diphenyl-propenone is a naturally occurring chemical compound with diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Chalcone can be synthesized by the Claisen-Schmidt condensation reaction and has several potential scientific research applications, including cancer therapy, inflammation, diabetes, and cardiovascular disorders. Chalcone exerts its biochemical and physiological effects through various molecular targets and signaling pathways. Chalcone has several advantages and limitations for laboratory experiments and has several potential future directions for scientific research.

Synthesis Methods

Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base catalyst. The reaction produces a β-diketone intermediate, which undergoes intramolecular cyclization to form 3-Hydroxy-1,3-diphenyl-propenone. The yield of 3-Hydroxy-1,3-diphenyl-propenone can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, temperature, and solvent.

Scientific Research Applications

Chalcone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and cardiovascular disorders. Chalcone has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. Chalcone also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has been demonstrated to have antidiabetic activity by improving insulin sensitivity and glucose uptake in adipocytes. Chalcone has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

properties

CAS RN

1704-15-0

Product Name

3-Hydroxy-1,3-diphenyl-propenone

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-hydroxy-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H

InChI Key

RZCYUOWKJNUVBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.